Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate is an organic compound with the molecular formula C9H10F3NO2. It is characterized by the presence of a trifluorophenyl group attached to an amino acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate typically involves the reaction of 2,3,4-trifluorobenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group plays a crucial role in its reactivity and binding affinity to various biological targets. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(2,4,5-trifluorophenyl)acetate
- Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate
- Methyl 2-amino-2-(2,3,5-trifluorophenyl)acetate
Uniqueness
Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical properties and reactivity. This positioning can affect its binding affinity, stability, and overall effectiveness in various applications .
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate |
InChI |
InChI=1S/C9H8F3NO2/c1-15-9(14)8(13)4-2-3-5(10)7(12)6(4)11/h2-3,8H,13H2,1H3 |
InChI Key |
GOMFMEJVWFUXMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.